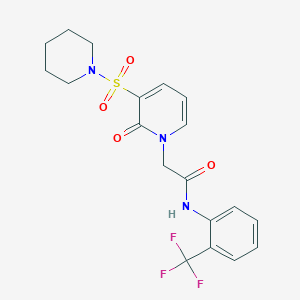
1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a morpholine and nitro group
Méthodes De Préparation
The synthesis of 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the nitro group: Nitration of the quinoline core can be performed using nitric acid and sulfuric acid.
Attachment of the morpholinopropyl group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with a morpholinopropylamine.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles.
Applications De Recherche Scientifique
1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential to interact with different biomolecules.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the morpholine moiety might enhance its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to varied biological activities and applications.
Morpholine-containing compounds: These compounds have the morpholine moiety, which can enhance solubility and bioavailability.
Nitroaromatic compounds: These compounds contain nitro groups, which are often involved in redox reactions and can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.
Propriétés
IUPAC Name |
1-ethyl-4-(3-morpholin-4-ylpropylamino)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-2-21-15-7-4-3-6-14(15)16(17(18(21)23)22(24)25)19-8-5-9-20-10-12-26-13-11-20/h3-4,6-7,19H,2,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHFSGLZTJUYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2711425.png)
![7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2711428.png)
![N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2711430.png)


![2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B2711435.png)



![N-(5-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2711441.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2711442.png)
![N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide](/img/structure/B2711443.png)
![2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2711444.png)

